N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine
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Overview
Description
N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group, a chloropropyl group, and a butylamine chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine typically involves the reaction of benzylamine with 2-chloro-1-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloro-1-propanol is replaced by the benzylamine group. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-propen-1-amine hydrochloride
- N-Benzhydryl-N-(2-chloroethyl)-2-methyl-2-propen-1-amine hydrochloride
Uniqueness
N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine is unique due to its specific structural features, such as the combination of a benzyl group, a chloropropyl group, and a butylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90166-93-1 |
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Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
N-benzyl-N-[2-(1-chloropropan-2-yloxy)ethyl]butan-1-amine |
InChI |
InChI=1S/C16H26ClNO/c1-3-4-10-18(11-12-19-15(2)13-17)14-16-8-6-5-7-9-16/h5-9,15H,3-4,10-14H2,1-2H3 |
InChI Key |
WWBYCNBNVSOYON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCOC(C)CCl)CC1=CC=CC=C1 |
Origin of Product |
United States |
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